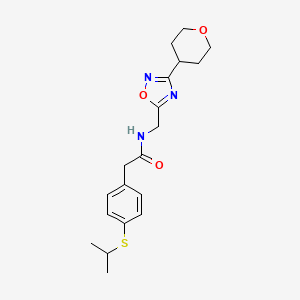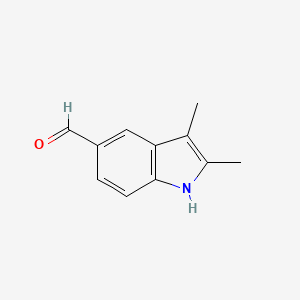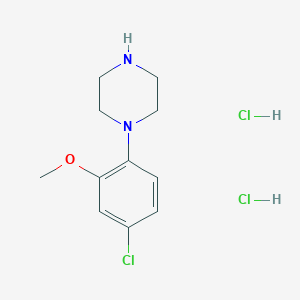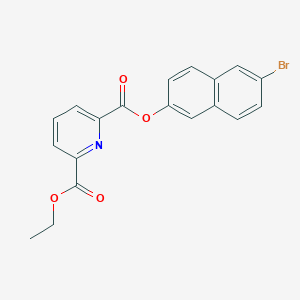
2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate is a chemical compound that belongs to the family of pyridine carboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization Techniques The study of 2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate and related compounds involves various synthesis and functionalization techniques. For example, the phosphine-catalyzed [4 + 2] annulation has been utilized for the synthesis of highly functionalized tetrahydropyridines, demonstrating complete regioselectivity and excellent yields. Such methods expand the scope of reactions, enabling the creation of diverse substituted compounds with high diastereoselectivities (Zhu et al., 2003). Furthermore, derivatives of 2,6-bis(trimethyltin)pyridine have been synthesized using Stille-type coupling, showcasing a strategic approach towards the creation of pyridine-based ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999).
Detection and Sensing Applications Compounds derived from reactions involving this compound have been explored for their potential in selective detection of ions. One study discusses the selective detection of Hg2+ and Ni2+ ions, highlighting the compound's utility in environmental monitoring and chemical sensing (Aggrwal et al., 2021).
Biocompatibility and DNA-Binding The biocompatible nature of certain derivatives, such as those used for staining cellular targets, underscores the versatility of these compounds in biophotonics and membrane staining. These applications benefit from the modular structure of the dye nucleus, allowing for easy modification to suit various biological studies (Kingsbury et al., 2019).
Antimicrobial Activity The synthesis of novel pyridine derivatives has also revealed their antimicrobial potential. This includes the development of compounds that exhibit antibacterial activities against Gram-positive and Gram-negative bacteria, opening avenues for the design of new antimicrobial agents (El-Hashash & Shaban, 2019).
Eigenschaften
IUPAC Name |
6-O-(6-bromonaphthalen-2-yl) 2-O-ethyl pyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO4/c1-2-24-18(22)16-4-3-5-17(21-16)19(23)25-15-9-7-12-10-14(20)8-6-13(12)11-15/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKORASRTOUCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-(4-Methoxy-phenyl)-furan-2-ylmethylene]-pyrimidine-2,4,6-trione](/img/structure/B2615253.png)
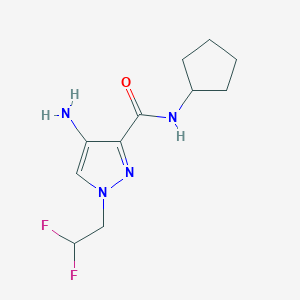
![2-Pyridin-3-yl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2615255.png)
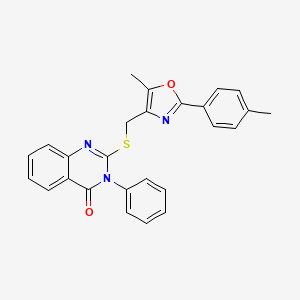
![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2615258.png)
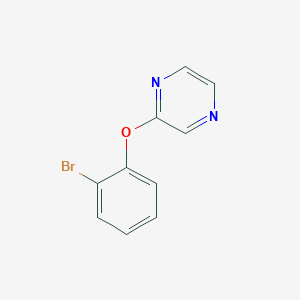
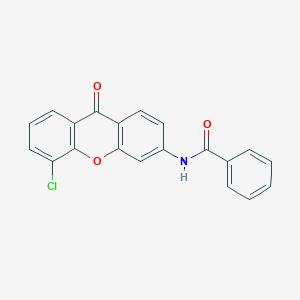

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2615263.png)
![N-[(4-Chloro-1-methylpyrrol-2-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2615265.png)
![5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2615270.png)
